molecular formula C7H11N3O B11920291 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B11920291
M. Wt: 153.18 g/mol
InChI Key: IFJMXXGTKYMGTJ-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours . This method is efficient and provides a good yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a fused imidazole-pyridine ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-methyl-1,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C7H11N3O/c1-4-2-5-6(3-8-4)10-7(11)9-5/h4,8H,2-3H2,1H3,(H2,9,10,11)

InChI Key

IFJMXXGTKYMGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)NC(=O)N2

Origin of Product

United States

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